Product packaging for 4-(Benzyloxy)cyclohexanone(Cat. No.:CAS No. 2987-06-6)

4-(Benzyloxy)cyclohexanone

Cat. No.: B028227
CAS No.: 2987-06-6
M. Wt: 204.26 g/mol
InChI Key: FFGVIYUANJAFJS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)cyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B028227 4-(Benzyloxy)cyclohexanone CAS No. 2987-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGVIYUANJAFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450877
Record name 4-(Benzyloxy)cyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2987-06-6
Record name 4-(Benzyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BENZYLOXY)CYCLOHEXANONE
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Significance of Cyclohexanone Derivatives in Synthetic Transformations

Cyclohexanone (B45756) and its derivatives are fundamental six-carbon cyclic ketones that serve as versatile precursors in a multitude of synthetic transformations. wikipedia.org Their utility is rooted in the reactivity of the ketone functional group and the potential for functionalization at various positions on the cyclohexane (B81311) ring. These derivatives are crucial intermediates in the industrial production of polymers like nylon, as well as in the synthesis of a wide array of fine chemicals. wikipedia.orgontosight.ai

The cyclohexanone framework is a common structural motif in many biologically active compounds, making its derivatives highly sought-after starting materials in medicinal chemistry. They are employed in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. ontosight.aiontosight.ai The chemical versatility of the cyclohexanone core allows it to undergo a broad range of reactions, including:

Oxidation and Reduction: The ketone can be reduced to a cyclohexanol (B46403), or adjacent carbons can be oxidized.

Condensation Reactions: Aldol (B89426) and similar condensation reactions are common, allowing for the formation of carbon-carbon bonds at the α-positions. ontosight.ai

Enolate and Enamine Chemistry: The formation of enolates or enamines allows for selective alkylation and other modifications. wikipedia.org

Aromatization: Substituted cyclohexanone derivatives can be converted into polyfunctionalized biaryls and other aromatic compounds. samipubco.com

This wide range of reactivity makes cyclohexanone derivatives indispensable building blocks for constructing complex molecular architectures. metu.edu.tr

Role of the Benzyloxy Protecting Group in Chemical Synthesis

In multi-step organic synthesis, a protecting group is a molecular fragment that is temporarily attached to a functional group to prevent it from reacting under certain conditions. The benzyl (B1604629) group (abbreviated Bn) is frequently used as a robust protecting group for alcohols, forming a benzyl ether. wikipedia.orgorganic-chemistry.org

The benzyloxy group, as seen in 4-(benzyloxy)cyclohexanone, is valued for several key properties:

Stability: Benzyl ethers are stable across a wide range of reaction conditions, including strongly basic, and many acidic and nucleophilic environments. orgsyn.orgbeilstein-journals.org This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected alcohol.

Ease of Introduction: Benzyl ethers can be formed under standard conditions, such as the Williamson ether synthesis, which involves reacting an alcohol with a benzyl halide in the presence of a base. organic-chemistry.org

Cleavage Conditions: The benzyl group can be removed (deprotection) under relatively mild conditions, most commonly through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst). organic-chemistry.orgorgsyn.orgbachem.com This process regenerates the original alcohol and produces toluene (B28343) as a byproduct. organic-chemistry.org Alternative deprotection methods include the use of strong acids or dissolving metal reduction. orgsyn.org

Minimal Electronic Impact: The benzyl group does not significantly alter the electronic properties of the oxygen atom to which it is attached, which can be important in reactions sensitive to electronic effects. orgsyn.org

These characteristics make the benzyloxy group a versatile and reliable tool for protecting hydroxyl functionalities during the synthesis of complex organic molecules. beilstein-journals.orgbachem.com

Scope of Research in 4 Benzyloxy Cyclohexanone Chemistry

Established Synthetic Pathways

The formation of this compound is predominantly accomplished via the oxidation of its corresponding alcohol, 4-(benzyloxy)cyclohexanol (B28230). This precursor alcohol is, in turn, accessible from 1,4-cyclohexanediol (B33098) (quinitol).

Oxidation of 4-(Benzyloxy)cyclohexanol

A common and direct route to this compound involves the oxidation of the secondary alcohol group of 4-(benzyloxy)cyclohexanol. patsnap.com This transformation is a standard procedure in organic chemistry, and various oxidizing agents and catalytic systems can be employed to achieve this conversion efficiently. The general reaction is depicted below:

Figure 1: General scheme for the oxidation of 4-(benzyloxy)cyclohexanol to this compound.

Catalytic oxidation methods are often preferred due to their efficiency, selectivity, and reduced generation of stoichiometric waste products. These methods utilize a catalyst to facilitate the reaction with a terminal oxidant, such as molecular oxygen or a peroxide.

A variety of transition metals have been demonstrated to effectively catalyze the oxidation of secondary alcohols to ketones.

Chromium: Chromium-based reagents are powerful oxidants for this transformation. Jones' reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a classic method for oxidizing secondary alcohols. thieme-connect.de For example, the oxidation of a substituted cyclohexanol (B46403) to its corresponding cyclohexanone has been achieved using Jones' reagent, highlighting its utility for this class of compounds. thieme-connect.de

Catalyst SystemSubstrate ExampleProductYieldReference
CrO₃/H₂SO₄ (Jones' Reagent)4-Ethylcyclohexanol4-Ethylcyclohexanone90% thieme-connect.de
Table 1: Example of Chromium-Catalyzed Oxidation of a Cyclohexanol Derivative.

Manganese: Manganese complexes are also efficient catalysts for alcohol oxidation. rsc.org Catalytic systems using manganese salts with a co-oxidant like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) can provide high yields of ketones from secondary alcohols. rsc.orgsemanticscholar.org These reactions often proceed through the formation of a high-valent manganese-oxo species which acts as the active oxidant. nih.gov

Catalyst SystemSubstrate ClassCo-oxidantProductReference
Manganese ComplexSecondary AlcoholsH₂O₂Ketones rsc.org
Mn(III)-Anderson POMsCyclohexanolH₂O₂Cyclohexanone semanticscholar.org
Table 2: Examples of Manganese-Catalyzed Alcohol Oxidation.

Ruthenium: Ruthenium-based catalysts are highly versatile and effective for the oxidation of a wide range of alcohols to their corresponding carbonyl compounds. rsc.org These catalysts can be used in conjunction with various oxidants, including TBHP. rsc.org Oligomeric ruthenium complexes have shown high activity and selectivity for the oxidation of secondary alcohols to ketones. rsc.org Transfer hydrogenation reactions catalyzed by ruthenium complexes also represent a method for oxidation, where an acceptor molecule is reduced instead of a chemical oxidant being consumed. niscpr.res.inresearchgate.net

Catalyst SystemSubstrate ClassOxidant/ConditionsProductReference
Oligomer-Ru(terpy)(pydic)Secondary AlcoholsTBHPKetones rsc.org
RuCl₂(PPh₃)₃Benzyl (B1604629) alcoholTransfer hydrogenationBenzaldehyde niscpr.res.in
Table 3: Examples of Ruthenium-Catalyzed Alcohol Oxidation.

The precursor alcohol, 4-(benzyloxy)cyclohexanol, can be prepared from 1,4-cyclohexanediol (also known as quinitol). patsnap.com This synthesis involves the partial benzylation of one of the two hydroxyl groups of quinitol. patsnap.com This selective protection is a crucial step to ensure that the subsequent oxidation occurs at the desired position. This method provides a direct pathway to the necessary starting material for the final oxidation step.

Catalytic Oxidation Methods

Reaction of Cyclohexanone with Benzyl Alcohol

The direct reaction between cyclohexanone and benzyl alcohol to form this compound is not a commonly reported or established synthetic pathway in the reviewed literature. Standard methods typically involve the etherification of a pre-existing hydroxyl group on the cyclohexane (B81311) ring, such as in 4-hydroxycyclohexanone (B83380), rather than a direct reaction with the ketone functionality of cyclohexanone to form an ether at the 4-position.

Alternative strategies, such as the Williamson ether synthesis, are more conventional for forming the benzyl ether bond. This approach involves deprotonating a hydroxyl group and reacting the resulting alkoxide with a benzyl halide. wikipedia.orgmasterorganicchemistry.com For instance, a documented synthesis involves the reaction of 4-hydroxycyclohexanone ethylene (B1197577) ketal (a protected form of 4-hydroxycyclohexanone) with benzyl bromide in the presence of a base to form the corresponding benzyl ether, which can then be deprotected to yield this compound. nih.gov Reductive amination is another reaction type involving cyclohexanone, but it leads to the formation of amines rather than ethers. d-nb.info

Stereoselective Synthesis Approaches

The stereoselective synthesis of this compound and its derivatives is paramount for their application as chiral building blocks. Researchers have developed various methods to control the three-dimensional arrangement of atoms during the formation of the cyclohexanone core, ensuring the production of specific enantiomers or diastereomers.

Enantioselective Preparation from Prochiral Cyclic Ketones

A powerful strategy for generating chiral cyclohexanone derivatives involves the enantioselective transformation of prochiral cyclic ketones. These symmetrical starting materials are converted into chiral, non-racemic products through the influence of a chiral catalyst or reagent.

One prominent method is the asymmetric transfer hydrogenation (ATH) of a prochiral cyclohexenone derivative. For instance, the ATH of 1,4-cyclohexenedione monoethylene ketal, a prochiral substrate, can be achieved using bifunctional ruthenium catalysts. The choice of the catalyst's chirality dictates which enantiomer of the product is formed. Using an (R,R)-configured catalyst yields the (R)-allylic alcohol, which can then be converted to the corresponding (R)-4-hydroxy-2-cyclohexenone, a precursor to the target compound. Conversely, the (S,S)-catalyst produces the (S)-enantiomer. This method allows for the preparation of both enantiomers of the chiral synthon from a single precursor simply by selecting the appropriate catalyst.

Another established approach for the enantioselective reduction of prochiral ketones is the use of chiral 1,3,2-oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. This method is effective for a wide variety of prochiral ketones, reducing them to optically active alcohols with high enantioselectivity, which can then be oxidized to the desired chiral ketone. The stereochemical outcome is predictable based on the interaction between the ketone and the chiral catalyst-borane complex.

Table 1: Enantioselective Asymmetric Transfer Hydrogenation of 1,4-Cyclohexenedione Monoethylene Ketal
CatalystProduct ConfigurationYieldEnantiomeric Excess (ee)
(R,R)-Ru Catalyst(R)-4-hydroxy-2-cyclohexenone64%92%
(S,S)-Ru Catalyst(S)-4-hydroxy-2-cyclohexenone~62% (from ketal)92%

Chemoenzymatic Routes

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform key stereochemical transformations within a synthetic sequence. These biocatalytic methods offer mild reaction conditions and exceptional enantioselectivity.

A notable chemoenzymatic route provides access to both enantiomers of 4-hydroxycyclohex-2-en-1-one, a direct precursor to the title compound. The synthesis begins with a manganese(III) acetate-mediated acetoxylation, followed by a crucial enzyme-mediated hydrolysis of the resulting α-acetoxy enone. The kinetic resolution is effected by enzymes such as Novozyme 435® (Candida antarctica Lipase B), which selectively hydrolyzes one enantiomer, allowing for the separation of both the unreacted acetate (B1210297) and the hydrolyzed alcohol in high enantiomeric purity. This approach highlights the power of enzymes to differentiate between enantiotopic groups or resolve racemic mixtures efficiently.

Table 2: Key Steps in a Chemoenzymatic Route to a 4-Hydroxycyclohex-2-en-1-one Precursor
StepReagent/EnzymeTransformationOutcome
1Manganese(III) acetateAcetoxylationRacemic α-acetoxy enone
2Novozyme 435®Enzyme-mediated hydrolysisKinetic resolution to afford enantiomerically enriched acetate and alcohol

Asymmetric Deprotonation Strategies

Asymmetric deprotonation using chiral lithium amide bases is a sophisticated method for converting prochiral ketones into enantiomerically enriched enolates. These chiral enolates can then be trapped by electrophiles to generate chiral α-substituted ketones.

This strategy has been successfully applied to the synthesis of non-racemic 4-substituted cyclohex-2-en-1-ones. The process involves the deprotonation of a prochiral cyclic ketone with a chiral lithium amide base, which selectively removes one of two enantiotopic protons. The resulting chiral lithium enolate is then quenched, for example, with chlorotrimethylsilane (B32843) to form a silyl (B83357) enol ether. This intermediate can undergo further reactions, such as a palladium-catalyzed dehydrosilylation (Saegusa oxidation), to furnish the chiral α,β-unsaturated ketone with high enantiomeric purity.

Control of Stereochemistry in Substitutions

The stereochemical outcome of substitution reactions on a pre-existing cyclohexane ring is often governed by the directing influence of substituents already present on the ring. The 4-benzyloxy group, in particular, can exert significant stereodirecting effects.

A compelling example is seen in the Lewis acid-promoted reaction of 4-substituted cyclohexane substrates with enolsilanes. When the substituent at the C4 position is an alkyl group, the reaction proceeds with high selectivity for the trans product. However, when the C4 substituent is a benzyloxy group, a complete reversal of selectivity is observed, yielding the cis product almost exclusively. This dramatic change highlights the powerful electronic and steric influence of the benzyloxy substituent in controlling the trajectory of the incoming nucleophile.

Table 3: Influence of C4-Substituent on Stereoselectivity of Substitution
C4-Substituted Cyclohexane SubstrateLewis AcidProduct (Diastereomeric Ratio)
C4-Alkyl-substitutedSnBr₄1,4-trans (96:4)
C4-Benzyloxy-substitutedSnBr₄1,4-cis (4:96)

Similarly, stereocontrol is evident in multicomponent reactions used to build the cyclohexenone ring. In syntheses involving 4-(benzyloxy)benzaldehyde, the bulky benzyloxy group can influence the reaction pathway, favoring certain stereochemical outcomes in aldol (B89426) condensations and subsequent cyclizations.

Novel and Emerging Synthetic Strategies

Synthetic chemists continue to develop innovative methods for constructing complex molecules from simple, readily available starting materials. A key area of development involves the use of classic aromatic compounds as precursors to highly functionalized, saturated carbocyclic systems.

Strategies from Benzene (B151609) Derivatives as Cyclohexane Precursors (e.g., Birch Reduction)

The Birch reduction is a powerful and long-established reaction for the partial reduction of aromatic rings to 1,4-cyclohexadienes. This transformation provides a direct entry into the cyclohexane scaffold from simple benzene derivatives. Modern advancements have focused on controlling the stereochemistry of subsequent functionalization steps.

An emerging strategy involves a stereoselective Birch reduction/alkylation sequence of chiral esters derived from salicylic (B10762653) acids. In this approach, a chiral auxiliary, such as 8-phenylmenthol, is attached to the aromatic precursor via an ester linkage. The presence of this auxiliary directs the stereochemical course of the subsequent alkylation of the enolate intermediate formed during the Birch reduction. This method allows for the direct formation of 1,4-cyclohexadiene (B1204751) products bearing a new quaternary stereocenter with high levels of diastereoselectivity. The ester-linked auxiliary can be easily cleaved, making this an efficient method for accessing valuable, enantioenriched cyclohexane building blocks that can be converted to derivatives like this compound.

Table 4: Diastereoselective Birch Reduction/Alkylation Using a Chiral Auxiliary
ElectrophileYieldDiastereomeric Ratio (d.r.)
Methyl iodide85%>20:1
Ethyl iodide88%>20:1
Benzyl bromide86%>20:1
Allyl bromide84%19:1

Advanced Approaches for Multi-substituted Cyclohexanone Systems

The synthesis of cyclohexanone scaffolds with multiple substituents is a significant focus in organic chemistry due to their prevalence in natural products and pharmaceutically active molecules. dicp.ac.cnnih.gov Modern synthetic strategies have moved beyond classical methods, employing sophisticated catalytic systems to achieve high levels of complexity and stereocontrol in a single step. These advanced approaches, including organocatalysis, metal- catalysis, and cascade reactions, offer efficient pathways to structurally diverse cyclohexanones.

Organocatalytic Cascade Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. researchgate.net Cascade or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are particularly efficient. These reactions allow for the construction of highly functionalized cyclohexanones with multiple stereocenters.

One prominent strategy involves a cascade Michael-aldol reaction. For instance, chiral amines can catalyze a domino Michael/aldol reaction to produce highly functionalized cyclohexanes with one all-carbon quaternary stereocenter and multiple chiral centers, achieving high yields and enantiomeric excesses ranging from 83–98% ee. researchgate.net A similar approach utilizes a double Michael addition. N-heterocyclic carbenes (NHCs) have been shown to catalyze the double Michael addition of cyanoacetates to divinyl ketones, yielding multisubstituted cyclohexanones in 60-89% yields with high diastereoselectivity (dr from 5:1 to >20:1). sioc-journal.cn

Researchers have also developed cascade reactions starting from curcumin (B1669340) as a versatile Michael donor–acceptor. beilstein-journals.orgnih.gov In the presence of aqueous potassium hydroxide (B78521) and a phase-transfer catalyst, curcumins react with arylidenemalonates to form highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov The use of microwave irradiation can significantly accelerate these organocatalytic processes, reducing reaction times from 48 hours to just 30 minutes and improving diastereoselectivity. researchgate.net This technique has enabled the synthesis of cyclohexanones with four contiguous stereocenters with up to 99% enantioselectivity. researchgate.net

A sophisticated dual-catalysis system merging chiral anion phase-transfer catalysis with enamine catalysis has been reported for the direct asymmetric fluorination of α-substituted cyclohexanones. acs.org This method successfully generates quaternary fluorine-containing stereocenters with high enantioselectivity, a significant achievement as α-branched ketones are often inert in typical enamine catalysis. acs.org

Catalyst SystemReaction TypeSubstratesProduct TypeYieldStereoselectivityCitation
Chiral AminesDomino Michael/AldolNot specifiedFunctionalized cyclohexanes with all-carbon quaternary stereocenterHigh83–98% ee researchgate.net
N-Heterocyclic Carbene (10 mol%)Double Michael AdditionDivinyl ketones + CyanoacetatesMultisubstituted cyclohexanones60–89%5:1 to >20:1 dr sioc-journal.cn
Cinchona Alkaloid-derived Primary Amines (with acidic co-catalyst)Double Michael Addition (Microwave-assisted)Nitroacrylates + α,β-Unsaturated ketonesDecorated chiral 2-nitro-cyclohexane carboxylic estersGoodup to 99% ee researchgate.net
Chiral Anion Phase-Transfer Catalyst + Protected Amino Acid (Enamine)Asymmetric Fluorinationα-Substituted cyclohexanones + SelectfluorCyclohexanones with quaternary fluorine stereocentersNot specifiedHigh ee acs.org

Metal-Catalyzed and Photocatalytic Syntheses

Transition metal catalysis and photocatalysis provide alternative advanced routes to complex cyclohexanone systems. These methods often feature unique reactivity modes for C-C bond formation and functionalization.

Palladium-catalyzed reactions are well-established for creating α,α-dialkyl substituted cyclohexanones through enantioselective allylation. dicp.ac.cn More advanced transformations include tandem processes. A tandem carbene and photoredox-catalyzed formal [5+1] cycloaddition has been developed to construct α,β-disubstituted cyclic ketones. nih.gov This process, which involves two distinct photoredox cycles, enables the formation of two contiguous C–C bonds under mild conditions. nih.gov

Another innovative approach is the catalytic asymmetric homologation of 4-substituted cyclohexanones using 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) as a trifluoromethyl source. nih.gov Catalyzed by a Scandium(III)/chiral bisoxazoline complex, this reaction efficiently desymmetrizes the starting material to generate chiral α-trifluoromethyl cycloheptanones, creating two chiral centers with excellent diastereoselectivity and enantioselectivity. nih.gov

Furthermore, chiral N-triflyl phosphoramide (B1221513) has been used as a catalyst for the enantioselective pinacol (B44631) rearrangement of 1,2-tertiary diols to produce enantioenriched 2-alkynyl-2-arylcyclohexanones. dicp.ac.cn This strategy is key for building cyclohexanone cores that possess an all-carbon quaternary stereocenter, a common feature in many bioactive natural products. dicp.ac.cn

Catalytic SystemReaction TypeSubstratesProduct TypeYieldCitation
Carbene and Photoredox CatalystTandem [5+1] CycloadditionBenzylic ketonesα,β-Disubstituted cyclic ketonesNot specified nih.gov
Sc(III)/Chiral BisoxazolineAsymmetric Homologation4-Substituted cyclohexanones + CF3CHN2Chiral α-trifluoromethyl cycloheptanonesHigh nih.gov
Chiral N-triflyl phosphoramideEnantioselective Pinacol Rearrangement1,2-Tertiary diols2-Alkynyl-2-arylcyclohexanonesExcellent dicp.ac.cn
Iodine/Copper Co-catalystOxidative Aromatization and AminationCyclohexanonesMulti-substituted o-phenylenediaminesNot specified rsc.org

Finally, the transformation of the cyclohexanone ring itself represents an advanced synthetic strategy. A novel method co-catalyzed by iodine and a Lewis acid facilitates the oxidative aromatization and amination of cyclohexanones to rapidly synthesize multi-substituted o-phenylenediamines, using air as a green oxidant. rsc.org

Nucleophilic Addition Reactions of the Ketone Moiety

The ketone group in this compound is a primary site of reactivity, readily undergoing nucleophilic addition reactions. cymitquimica.comevitachem.com In these reactions, a nucleophile attacks the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate. evitachem.comlibretexts.org Subsequent protonation typically yields an alcohol derivative. libretexts.org

Formation of Hydrazones and Imines

Like other ketones, this compound reacts with primary amines and their derivatives, such as hydrazine (B178648), to form imines and hydrazones, respectively. numberanalytics.commasterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. numberanalytics.comlibretexts.org The reaction is often catalyzed by acid. masterorganicchemistry.comlibretexts.org The formation of these derivatives can be useful for the purification and characterization of the ketone. libretexts.org

For instance, the reaction of a cyclohexanone derivative with a hydrazine can lead to the formation of a hydrazone. numberanalytics.comnih.gov This process is a well-established method in organic synthesis. mdpi.com

Stereochemical Outcomes in Nucleophilic Additions

The stereochemistry of nucleophilic addition to the cyclohexanone ring is influenced by several factors, including steric hindrance and electronic effects. researchgate.netacs.org Nucleophilic attack can occur from either the axial or equatorial face of the ring, leading to different stereoisomers. researchgate.net The presence of the 4-(benzyloxy) group can influence the preferred direction of attack. nih.gov

Studies on related 4-substituted cyclohexanones have shown that the substituent at the 4-position plays a crucial role in determining the stereochemical outcome of reactions. nih.gov For example, in nucleophilic additions to 4-substituted cyclohexanone-derived iminium ions, the conformation of the intermediate is strongly influenced by electrostatic effects, which can dictate the facial selectivity of the nucleophilic attack. nih.gov X-ray crystallography of a related hydrazone revealed a preference for the axial conformation of the benzyloxy group in the solid state. nih.gov

Cyanohydrin Formation via Oxynitrilase

The ketone functionality of this compound can be converted to a cyanohydrin. This can be achieved through the addition of hydrogen cyanide (HCN) across the carbonyl double bond. google.com A particularly notable method involves the use of oxynitrilase enzymes, which catalyze the stereoselective formation of cyanohydrins from ketones and a cyanide source. google.comnih.gov

This enzymatic process offers a route to optically active cyanohydrins, which are valuable chiral building blocks in organic synthesis. d-nb.info The reaction proceeds by the enzyme-catalyzed addition of HCN to the carbonyl carbon. nih.govd-nb.info Depending on the specific oxynitrilase used, either the (R)- or (S)-cyanohydrin can be obtained with high enantiomeric excess. d-nb.info While the direct enzymatic cyanohydrin formation from this compound is not explicitly detailed in the provided results, the general applicability of oxynitrilases to 4-substituted cyclohexanones suggests its feasibility. google.com

Reactions Involving the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality and can be cleaved under specific conditions. Its presence also influences the reactivity and selectivity of reactions at other sites in the molecule.

Deprotection Strategies (e.g., Hydrogenolysis)

The most common method for the deprotection of a benzyl ether is catalytic hydrogenolysis. ambeed.comorganic-chemistry.org This reaction involves the cleavage of the carbon-oxygen bond of the ether using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgillinois.edu The products of this reaction are the corresponding alcohol (4-hydroxycyclohexanone) and toluene (B28343). organic-chemistry.org

Deprotection MethodReagentsProducts
Catalytic HydrogenolysisH₂, Pd/C4-Hydroxycyclohexanone, Toluene
Transfer HydrogenationFormic acid, Pd/C4-Hydroxycyclohexanone
Oxidative CleavageDDQBenzaldehyde, 4-oxocyclohexanol

This table presents common deprotection strategies for benzyl ethers. The specific application to this compound may require optimization of reaction conditions.

Other methods for benzyl ether cleavage include the use of strong acids or oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org Transfer hydrogenation, using a hydrogen donor like formic acid, can also be employed for deprotection. organic-chemistry.org

Influence on Regioselectivity and Stereoselectivity

The benzyloxy group at the 4-position of the cyclohexanone ring can exert a significant influence on the regioselectivity and stereoselectivity of various reactions. Its steric bulk can direct incoming reagents to the less hindered face of the molecule.

In aldol reactions involving chiral ketones with a β-benzyloxy group, the stereoselectivity is influenced by the potential for chelation with a Lewis acid. researchgate.netdokumen.pub For example, titanium-mediated aldol reactions of ketones with a benzyloxy group have shown high levels of diastereoselectivity, which can be rationalized by the formation of a chelated enolate that directs the approach of the aldehyde. researchgate.net The presence of the benzyloxy group can lead to the preferential formation of specific stereoisomers. dokumen.pub

Catalytic Transformations

Catalysis offers an efficient means to functionalize the this compound scaffold. Both palladium and Lewis acid catalysis have been employed to modify its structure, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the α-arylation of ketones. A notable application involves the synthesis of 4-(heteroaryl)cyclohexanones starting from a related β-keto ester. nih.gov This process features a palladium-catalyzed α-arylation of the ester followed by decarboxylation to yield the desired substituted cyclohexanone. The reaction demonstrates broad scope with respect to various heteroaryl halides. nih.gov A general representation of this transformation is the coupling of an enolate with an aryl halide, a reaction type that has been extensively developed. While direct α-arylation of this compound itself can be challenging, the use of related substrates like benzylic phosphonates has been successful, employing a deprotonative cross-coupling process (DCCP) with a Pd(OAc)₂/CataCXium A catalyst system to couple with aryl bromides. nih.gov

The general conditions for such transformations often involve a palladium precursor, a suitable ligand, and a base. The choice of base and ligand is critical to the success of the coupling reaction.

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation

ComponentExampleRole
Palladium SourcePd(OAc)₂ or Pd₂(dba)₃Catalyst precursor
LigandCataCXium A or other phosphinesStabilizes the palladium center and facilitates the catalytic cycle
BaseNaHMDS, LHMDS, or Cs₂CO₃Generates the nucleophilic enolate
SolventToluene or DioxaneReaction medium

This methodology provides a robust route to access functionalized cyclohexanone derivatives that are valuable in medicinal chemistry. nih.gov

Lewis Acid Catalyzed Reactions

Lewis acids play a crucial role in activating the carbonyl group of this compound, enhancing its electrophilicity for various nucleophilic additions. Furthermore, Lewis acids are instrumental in promoting reactions on derivatives of this compound, such as epoxides. For instance, the ring-opening of trans-4-(benzyloxy)cyclohexane oxide with nucleophiles like amines is catalyzed by Lewis acids such as LiClO₄. acs.org Computational studies on the related cyclohexene (B86901) oxide reveal that Lewis acids lower the reaction barrier by reducing the steric (Pauli) repulsion between the epoxide and the incoming nucleophile. acs.org

Lewis acids are also key in promoting cycloaddition reactions. Chiral Lewis acids can be used to catalyze asymmetric hetero-Diels-Alder reactions, where a carbonyl compound acts as a dienophile. scribd.com In such reactions, the Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO of the dienophile and accelerating the cycloaddition. This approach allows for the stereocontrolled synthesis of complex heterocyclic systems. scribd.commsu.edu

Cyclization Reactions

The this compound framework is a valuable precursor for the construction of intricate polycyclic and spirocyclic systems through various cyclization strategies.

Intramolecular Cyclization to Form Complex Ring Systems

The cyclohexanone ring serves as a scaffold for synthesizing spirocyclic compounds, which are important motifs in natural products and pharmaceuticals. One strategy involves the conversion of the cyclohexanone into a suitable precursor that can undergo intramolecular cyclization. For example, the ketone can be transformed into an oxime ether containing an alkenyl moiety. A subsequent domino radical bicyclization, initiated by AIBN or triethylborane (B153662) with Bu₃SnH, can then generate a 1-azaspiro[4.4]nonane skeleton. acs.org

Another approach is the intramolecular Prins cascade cyclization. Starting from a diol and 2-(benzyloxy)acetaldehyde, an InCl₃ catalyzed Prins bicyclization can lead to the formation of spirocyclic ethers. researchgate.net These methods highlight the utility of the cyclohexanone core as a starting point for building three-dimensional complexity. nih.gov

Table 2: Examples of Intramolecular Cyclization Strategies

Starting Material DerivativeReaction TypeProduct Type
O-benzyl oxime ether with alkenyl groupDomino radical bicyclization1-Azaspiro[4.4]nonane
Diol and 2-(benzyloxy)acetaldehydePrins cascade cyclizationSpirocyclic ether
N-benzylaminocyclohexane derivativeRing-closing metathesis (RCM)Nitrogen-containing spirocycle

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful method for forming six-membered rings and can be used to either construct the this compound ring system or to use it as a precursor in further cycloadditions. For example, a derivative, 4-hydroxycyclohexenone, can be liberated from a bicyclic precursor through a retro-Diels-Alder reaction. researchgate.net

More directly, the cyclohexene ring of related structures can be synthesized via a Diels-Alder cycloaddition. A scalable synthesis of ethyl 4-(4-(benzyloxy)phenyl)cyclohex-3-enecarboxylate has been reported, starting from 4-benzyloxyacetophenone and proceeding through a Diels-Alder reaction. thieme-connect.de Furthermore, intramolecular imino Diels-Alder reactions of precursors derived from substituted cyclohexanones can lead to the formation of polysubstituted quinolines, demonstrating the versatility of the cyclohexanone core in constructing fused ring systems. ucl.ac.uk The reaction is often promoted by a Lewis acid, which activates the imine dienophile. ucl.ac.uk

Enolate Chemistry and Alkylation

The protons alpha to the carbonyl group in this compound are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions, most notably alkylations. cdnsciencepub.com

The alkylation of cyclohexanone enolates is a cornerstone of organic synthesis for creating substituted six-membered rings. ubc.ca The reaction is typically irreversible and proceeds under kinetic control. The stereochemical outcome of the alkylation is influenced by the conformation of the cyclohexanone ring. For conformationally rigid cyclohexanone enolates, alkylation tends to occur via axial attack, as this leads to a more stable chair-like transition state. ubc.ca

In the case of this compound, the bulky benzyloxy group at the C4 position will predominantly occupy the equatorial position, locking the conformation of the ring. Deprotonation can occur on either side of the carbonyl group, leading to two possible enolates. The subsequent alkylation with an electrophile (e.g., an alkyl halide) will then proceed, with the stereochemistry being dictated by the preference for axial attack on the enolate. ubc.ca

Titanium(IV) enolates have also been utilized in stereoselective C-C bond formation. For example, the titanium enolate of a chiral ketone has been shown to react with cyclohexenone in a Michael addition to afford a substituted cyclohexanone with good diastereoselectivity. tdx.cat This highlights the potential for controlling stereochemistry in reactions involving the enolate of this compound and its derivatives.

Alpha-Alkylation

The presence of acidic protons on the carbons alpha to the carbonyl group (C2 and C6) allows this compound to undergo alpha-alkylation. This reaction is a fundamental method for forming a new carbon-carbon bond at the α-position. The process typically involves two key steps: deprotonation to form an enolate, followed by a nucleophilic attack on an alkyl halide. libretexts.orgyoutube.com

The reaction is initiated by treating the ketone with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is commonly used for this purpose as it is sufficiently strong to quantitatively deprotonate the α-carbon without competing as a nucleophile. libretexts.orgyoutube.com The use of a strong base ensures that the ketone is fully converted to its enolate, preventing issues that can arise from low enolate concentrations, such as self-condensation.

Once formed, the enolate anion acts as a potent nucleophile. The subsequent addition of an electrophile, such as a primary alkyl halide (e.g., methyl iodide or allyl bromide), results in a nucleophilic substitution (SN2) reaction. libretexts.org The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-C bond at the alpha-position.

A representative procedure for the α-alkylation of a cyclohexanone derivative involves the initial formation of the enolate using a base like sodium amide in a suitable solvent, followed by the rapid addition of the alkyl halide. orgsyn.org The reaction is typically performed under an inert atmosphere to prevent side reactions.

Table 1: General Conditions for Alpha-Alkylation of Cyclohexanone

Step Reagent Purpose Reference
Enolate Formation Strong Base (e.g., LDA, NaNH₂) Deprotonation of α-carbon libretexts.org, orgsyn.org
Alkylation Primary Alkyl Halide (e.g., CH₃I, CH₂=CHCH₂Br) Electrophile for SN2 attack libretexts.org, orgsyn.org
Solvent Anhydrous Ether or THF Reaction medium orgsyn.org

Regioselective Enolization

Enolization is the process by which a ketone is converted to its corresponding enol or enolate form. For unsymmetrical ketones, the position of the resulting double bond is a critical aspect of regioselectivity. However, this compound is a symmetrical molecule. The two α-carbons, C2 and C6, are chemically equivalent.

Due to this symmetry, deprotonation at either the C2 or C6 position results in the formation of the exact same enolate structure. Consequently, the issue of regioselectivity—whether the kinetic (less substituted) or thermodynamic (more substituted) enolate is formed—which is a significant consideration for unsymmetrically substituted cyclohexanones, does not apply to this compound. nih.govnih.gov Any enolization reaction will yield a single, unambiguous enolate product.

The formation of this enolate is a prerequisite for reactions like α-alkylation and aldol condensations. Studies on other 4-substituted cyclohexanones show that they readily form enolates (or enol derivatives like silyl enol ethers) under standard conditions, reacting predictably at the C2/C6 positions. rsc.orgnih.govacs.org The benzyloxy group at the C4 position does not sterically hinder access to the α-protons, allowing for efficient enolate formation.

Condensation Reactions

This compound readily participates in base-catalyzed aldol condensations. In this reaction, the enolate of the ketone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. wikipedia.orglibretexts.org When reacted with an aromatic aldehyde that lacks α-protons, such as 4-(benzyloxy)benzaldehyde, a crossed-aldol condensation occurs. iitk.ac.in Since the aldehyde cannot enolize, it functions solely as the electrophile, which simplifies the reaction outcome. wikipedia.org

The reaction is typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent. amherst.edu The base deprotonates the α-carbon of this compound to form the nucleophilic enolate. This enolate then attacks the carbonyl of 4-(benzyloxy)benzaldehyde. The resulting β-hydroxy ketone intermediate, or aldol adduct, quickly undergoes dehydration (loss of a water molecule) under the reaction conditions. wikipedia.orgamherst.edu This elimination step is highly favorable as it creates a conjugated system, extending from the aromatic ring through the newly formed double bond to the ketone's carbonyl group, resulting in a stable α,β-unsaturated ketone, often referred to as a chalcone (B49325) analogue.

Given that this compound possesses two reactive α-positions (C2 and C6), the reaction can proceed sequentially on both sides. Using two equivalents of 4-(benzyloxy)benzaldehyde leads to a double aldol condensation, yielding the symmetrical product (2E,6E)-2,6-bis[4-(benzyloxy)benzylidene]cyclohexanone. ontosight.ai This type of diarylidenecyclohexanone synthesis is a well-established transformation. biomedpress.orgrsc.org

Table 2: Reaction Details for the Synthesis of (2E,6E)-2,6-bis[4-(benzyloxy)benzylidene]cyclohexanone

Reactant 1 Reactant 2 (2 eq.) Catalyst Product Reference
This compound 4-(Benzyloxy)benzaldehyde Base (e.g., KOH, NaOH) (2E,6E)-2,6-bis[4-(benzyloxy)benzylidene]cyclohexanone biomedpress.org, ontosight.ai, bmrat.org

Conformational Analysis and Molecular Dynamics

Conformational Preferences in Solution and Solid State

The conformational equilibrium of 4-(Benzyloxy)cyclohexanone involves the interconversion between two primary chair conformations: one with the benzyloxy group in an axial position and the other with the substituent in an equatorial position. Experimental evidence from 1H NMR spectroscopy and X-ray crystallography has provided detailed insights into these preferences.

In the solid state, X-ray crystallographic analysis of derivatives of this compound, such as its iminium ion and neutral hydrazone, has demonstrated a preference for the axial conformation of the benzyloxy group. This indicates that in the crystalline lattice, the axial arrangement is the more thermodynamically stable form, likely due to favorable packing forces and intramolecular interactions.

In solution, the conformational preference is more dynamic and can be influenced by various factors. 1H NMR spectroscopic analysis has been a key technique to determine the conformational equilibrium of this compound and its derivatives in different solvents. By analyzing the coupling constants and chemical shifts of the protons on the cyclohexanone (B45756) ring, researchers can deduce the predominant conformation. For certain derivatives of this compound, the axial conformer has been found to be surprisingly prevalent in solution, a finding that challenges the conventional wisdom that larger substituents on a cyclohexane (B81311) ring prefer the less sterically hindered equatorial position.

The preference for the axial conformation in some derivatives suggests that factors other than simple steric hindrance are at play. These observations have led to a deeper investigation of the electronic and electrostatic effects that contribute to the conformational stability of this molecule.

Electrostatic Effects on Conformational Stability

The unexpected stability of the axial conformer in derivatives of this compound has been attributed to significant electrostatic interactions. In the case of charged derivatives like iminium ions, the interaction between the positively charged nitrogen and the electron-rich oxygen of the benzyloxy group can lead to a stabilizing electrostatic attraction. This attraction is maximized when the benzyloxy group is in the axial position, bringing it into closer proximity to the iminium functionality.

Even in the neutral this compound molecule, dipole-dipole interactions can influence conformational stability. The carbonyl group of the cyclohexanone ring possesses a significant dipole moment. The benzyloxy group also has a dipole moment associated with the C-O-C ether linkage. The relative orientation of these dipoles in the axial and equatorial conformers can lead to differences in electrostatic energy. Computational models and spectroscopic evidence suggest that in certain contexts, the axial conformation allows for a more favorable arrangement of these dipoles, contributing to its stability. These electrostatic effects can be strong enough to overcome the steric repulsion that would typically disfavor the axial placement of a bulky substituent.

Influence of Solvent Polarity on Conformation

The conformational equilibrium of this compound and its derivatives is sensitive to the polarity of the solvent. Changes in the dielectric constant of the medium can alter the strength of intramolecular electrostatic interactions and the solvation of the different conformers.

Studies have shown that for charged derivatives of this compound, the preference for the axial conformer can be modulated by solvent polarity. In polar solvents, the stabilization of the charged species through solvation can compete with the intramolecular electrostatic attractions that favor the axial conformation. Conversely, in less polar solvents, the intramolecular electrostatic effects may become more dominant, leading to a higher population of the axial conformer. This solvent-dependent conformational behavior underscores the importance of the surrounding environment in dictating the three-dimensional structure of the molecule.

SolventDielectric ConstantPredominant Conformer (for charged derivatives)
Non-polarLowAxial
PolarHighEquilibrium may shift towards Equatorial

This table illustrates the general trend of solvent polarity's influence on the conformational equilibrium of charged derivatives of this compound, where electrostatic effects are significant.

Computational Modeling of Conformational Landscapes

Computational chemistry provides a powerful tool for exploring the conformational landscape of molecules like this compound. Theoretical models can be used to calculate the relative energies of different conformations and to map the energy barriers for their interconversion. These computational approaches complement experimental data by providing a detailed picture of the potential energy surface.

Computational MethodInformation Provided
Molecular MechanicsProvides a quick assessment of steric energies and conformational possibilities.
Ab initio/DFTOffers a more accurate calculation of electronic structure and electrostatic effects.
Molecular DynamicsSimulates the dynamic behavior of the molecule over time in a given environment.

This table outlines the types of information that can be obtained from different computational modeling techniques applied to the conformational analysis of this compound.

Applications of 4 Benzyloxy Cyclohexanone in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

The strategic placement of the benzyloxy and ketone groups in 4-(benzyloxy)cyclohexanone offers a unique platform for the stereocontrolled introduction of substituents and the formation of intricate ring systems characteristic of many natural products.

Cyclobakuchiols

While direct synthesis of Cyclobakuchiols from this compound is not explicitly detailed in the available literature, its structural features make it a plausible precursor to key intermediates. The synthesis of cyclobakuchiols A and C has been reported to proceed through a crucial ketone intermediate. This intermediate is a 3,4-disubstituted cyclohexanone (B45756), which could potentially be synthesized from a 4-hydroxycyclohexanone (B83380) derivative. By extension, this compound, with its protected hydroxyl group, represents a suitable starting point for the elaboration into such a key intermediate. The synthesis would involve the introduction of an appropriate substituent at the 3-position, followed by further functional group manipulations to yield the desired cyclobakuchiol framework.

Kinamycins

The kinamycin family of antibiotics possesses a complex tetracyclic core. The D-ring of the kinamycins is a highly oxygenated cyclohexane (B81311) derivative. Although reported syntheses of the kinamycin core often start from simpler precursors like m-cresol, the functionalized cyclohexanone ring of this compound provides a pre-built scaffold that could be strategically modified to construct this D-ring. An efficient synthesis of a model for the D-ring of kinamycin F has been reported, highlighting the importance of a functionalized cyclohexane precursor. The benzyloxy group of this compound can serve as a protected hydroxyl group, which is a key feature of the kinamycin D-ring.

Securinegine G

The total synthesis of Securinegine G, a complex alkaloid, has been achieved from starting materials such as 1,4-cyclohexanedione (B43130) and trans-4-hydroxy-L-proline. The use of a cyclohexanone derivative is central to the construction of the core structure of securinine, the parent alkaloid of Securinegine G. While a direct synthesis from this compound has not been described, its utility as a functionalized cyclohexane building block suggests its potential as a starting material for a synthetic route to Securinegine G. The ketone functionality allows for the introduction of the necessary nitrogen-containing ring system, and the benzyloxy group could be deprotected at a later stage to reveal a hydroxyl group for further transformations.

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound is a recognized intermediate in the synthesis of various organic compounds, including those with applications in the pharmaceutical and agrochemical industries. Its structure serves as a versatile template for the creation of novel bioactive molecules.

Building Blocks for Biologically Active Molecules

The cyclohexanone moiety is a common feature in many biologically active molecules. 4-Substituted cyclohexanones are important intermediates for the synthesis of pharmaceuticals and pesticides. The presence of the benzyloxy group in this compound provides a handle for further functionalization, allowing for the synthesis of a diverse range of derivatives with potential biological activity. For instance, derivatives of 4-tert-butylcyclohexanone (B146137) have been synthesized and shown to possess antibacterial and insecticidal properties. This suggests that similar derivatization of this compound could lead to the discovery of new bioactive compounds.

Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines

A significant application of this compound is its potential role as a precursor in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, a class of compounds that have been evaluated for their antimycobacterial activity. The key intermediate in this synthesis is 4-(benzyloxy)benzylamine. While a reported synthesis of this intermediate starts from 4-cyanophenol, an alternative and plausible route involves the reductive amination of this compound. This reaction, typically carried out using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, would convert the ketone functionality into an amine. Subsequent aromatization of the cyclohexyl ring would yield the desired 4-(benzyloxy)benzylamine. This amine is then condensed with a 4-chloroquinoline (B167314) derivative to produce the final N-(4-(benzyloxy)benzyl)-4-aminoquinoline products.

Table 1: Intermediates in the Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines

IntermediateStructureRole in Synthesis
This compoundC₁₃H₁₆O₂Potential starting material for the synthesis of 4-(Benzyloxy)benzylamine via reductive amination.
4-(Benzyloxy)benzylamineC₁₄H₁₅NOKey intermediate that is coupled with a 4-chloroquinoline derivative.
N-(4-(Benzyloxy)benzyl)-4-aminoquinolinesVariesFinal biologically active compounds with potential antimycobacterial properties.

Table 2: Research Findings on the Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines

FindingDescriptionReference
Synthesis of 4-(benzyloxy)benzylaminesThe synthesis of 4-(benzyloxy)benzylamines has been achieved in yields of 49-80% from 4-(benzyloxy)benzonitriles.
Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolinesThe final products were obtained in yields of 26-48% through a nucleophilic aromatic substitution reaction.
Antimycobacterial ActivitySeveral synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives exhibited significant activity against Mycobacterium tuberculosis.

Precursors for Antidepressants (e.g., Desvenlafaxine, Venlafaxine)

While this compound contains structural motifs present in certain antidepressants, a review of established and scalable synthetic routes for Venlafaxine and its major active metabolite, Desvenlafaxine (O-desmethylvenlafaxine), indicates that the key starting materials are typically a substituted phenylacetonitrile (B145931) and cyclohexanone itself, rather than a pre-functionalized this compound.

The common industrial synthesis of Desvenlafaxine, for instance, involves a multi-step process that begins with the protection of the phenolic hydroxyl group of a p-hydroxyphenylacetonitrile derivative, followed by a crucial condensation step with cyclohexanone. This key reaction builds the core structure of the final drug molecule.

A representative synthetic pathway to Desvenlafaxine succinate (B1194679) is outlined below. This process starts with protecting the phenol (B47542) as a benzyl (B1604629) ether, which allows for selective reactions on other parts of the molecule. The subsequent nucleophilic addition to cyclohexanone, followed by reduction and demethylation steps, ultimately yields the active pharmaceutical ingredient. This route is favored for its efficiency, high yields, and the availability of the starting materials.

Table 1: Representative Synthetic Route for Desvenlafaxine

Step Precursor(s) Key Reagent(s) Intermediate/Product Purpose
1. Protection p-Hydroxyphenylacetonitrile, Benzyl Bromide K₂CO₃ 4-Benzyloxyphenylacetonitrile Protects the reactive phenolic hydroxyl group.
2. Condensation 4-Benzyloxyphenylacetonitrile, Cyclohexanone NaOH, (n-Bu)₄N⁺Br⁻ 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol Forms the core carbon skeleton of the drug.
3. Deprotection & Reduction 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol H₂, Palladium on Carbon (Pd/C) 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol Removes the benzyl protecting group and reduces the nitrile to an amine.
4. N,N-Dimethylation 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol Formaldehyde, Formic Acid Desvenlafaxine (O-desmethylvenlafaxine) Adds the two methyl groups to the primary amine.

| 5. Salt Formation | Desvenlafaxine | Succinic Acid | Desvenlafaxine Succinate | Forms a stable, crystalline salt of the active drug. |

Chiral Building Block in Asymmetric Synthesis

This compound is a prochiral ketone, meaning it lacks a stereocenter but can be converted into a chiral molecule in a single chemical step. This property makes it a valuable starting material in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral compound. The primary application in this context is its enantioselective reduction to form chiral, non-racemic 4-(benzyloxy)cyclohexanols.

The resulting chiral alcohols, (R)-4-(benzyloxy)cyclohexanol and (S)-4-(benzyloxy)cyclohexanol, are versatile chiral building blocks. A chiral building block is a molecule with one or more defined stereocenters that can be incorporated into a larger, more complex molecule without losing its stereochemical integrity. These alcohols are particularly useful because the hydroxyl group can be further functionalized or used to direct the stereochemistry of subsequent reactions, while the benzyl ether serves as a robust protecting group that can be removed later in a synthetic sequence.

The asymmetric reduction of this compound can be achieved using various catalytic methods, including enzymatic and chemo-catalytic approaches. Alcohol dehydrogenases (ADHs), for example, are enzymes that can reduce ketones to alcohols with exceptionally high levels of stereoselectivity. Alternatively, chiral metal catalysts, such as those based on Ruthenium or Rhodium complexes with chiral ligands, are widely used to achieve high enantiomeric excess (ee) in the reduction of prochiral ketones.

Table 2: Asymmetric Reduction of this compound

Transformation Substrate Catalyst Type Product Significance
Enantioselective Reduction This compound Chiral Catalyst (e.g., Enzyme [ADH], Chiral Metal Complex) (R)- or (S)-4-(Benzyloxy)cyclohexanol Creation of a defined stereocenter from a prochiral starting material.

| Utility | (R)- or (S)-4-(Benzyloxy)cyclohexanol | - | Various complex chiral molecules | The product serves as a versatile intermediate for multi-step syntheses of enantiomerically pure pharmaceuticals and natural products. |

Role in Material Science Applications (e.g., Liquid Crystal Materials)

The molecular structure of this compound contains key features that make it a useful precursor in the synthesis of liquid crystal materials. Liquid crystals are a state of matter that has properties between those of conventional liquids and solid crystals. The molecules that form these phases, known as mesogens, typically consist of a rigid core and one or more flexible terminal chains.

The this compound molecule provides two essential components for the design of such mesogens:

A Precursor to a Rigid Core: The cyclohexyl ring is a common component in the rigid core of many liquid crystal molecules. It provides the necessary structural rigidity and, in its trans-1,4-disubstituted form, contributes to a desirable linear, rod-like molecular shape. The ketone functional group in this compound offers a reactive site for elaboration, allowing it to be connected to other aromatic or alicyclic rings to build a larger, more complex core structure.

By chemically modifying the ketone, researchers can incorporate the 4-(benzyloxy)cyclohexyl moiety into larger molecular architectures to create new materials with specific mesomorphic properties tailored for applications in display technologies and optical sensors.

Table 3: Structural Features of this compound and Their Relevance in Liquid Crystal Design

Structural Feature Type Role in Liquid Crystal Synthesis
Cyclohexanone Ring Alicyclic Core Precursor to a rigid core unit; imparts linearity to the final molecule.
Ketone Group (-C=O) Reactive Functional Group Provides a site for chemical modification to build the larger mesogenic structure.

| Benzyloxy Group (-OCH₂Ph) | Terminal Moiety | Influences intermolecular forces, thermal stability, and the type of mesophase. |

Q & A

Q. What are the common synthetic routes for 4-(Benzyloxy)cyclohexanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A widely used approach involves benzyl ether protection of 4-hydroxycyclohexanone under basic conditions (e.g., NaH or K₂CO₃) with benzyl bromide. Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for benzyl bromide:substrate) to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. For enantioselective synthesis, substrate-controlled diastereoselective methods (e.g., fluorodesilylation) have been adapted from related cyclohexanone derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :
  • ¹H NMR : Key signals include the benzyloxy group’s aromatic protons (δ 7.3–7.5 ppm, multiplet) and the cyclohexanone ring protons (axial vs. equatorial splitting; δ 2.0–3.0 ppm). Coupling constants (J) help identify chair conformations .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~210 ppm, while the benzyloxy quaternary carbon resonates at ~70 ppm .
  • X-ray Crystallography : Resolves solid-state conformation, confirming axial/equatorial preferences of the benzyloxy group (e.g., axial dominance in iminium salts) .

Advanced Research Questions

Q. How does the conformational preference of the benzyloxy group in this compound vary between solution and solid states, and what experimental approaches can elucidate these differences?

  • Methodological Answer :
  • Solid State : X-ray crystallography reveals axial dominance due to electrostatic stabilization in iminium derivatives, as seen in hydrazone salts .
  • Solution State : ¹H NMR coupling constants and NOE experiments differentiate axial/equatorial conformers. Solvent polarity impacts equilibrium: polar solvents (e.g., DMSO) stabilize axial conformers via dipole interactions, while nonpolar solvents favor equatorial positions .
  • Computational Models : DFT calculations (e.g., B3LYP/6-31G*) predict energy differences between conformers, validated against experimental data .

Q. What strategies can resolve contradictions in reported data regarding the reactivity or stereochemical outcomes of this compound in synthetic applications?

  • Methodological Answer :
  • Solvent and Counterion Effects : Reactivity discrepancies in nucleophilic additions (e.g., Grignard reactions) may arise from solvent polarity or counterion coordination. For example, Li⁺ ions stabilize enolate intermediates, altering regioselectivity .
  • Kinetic vs. Thermodynamic Control : Competing pathways (e.g., axial vs. equatorial attack) require monitoring reaction progress (TLC, in situ IR) to identify dominant mechanisms .
  • Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC, X-ray) to confirm stereochemical assignments and rule out impurities .

Q. How can computational modeling be integrated with experimental data to predict and explain the behavior of this compound in catalytic reactions?

  • Methodological Answer :
  • Transition State Analysis : Use Gaussian or ORCA software to model activation energies for catalytic steps (e.g., asymmetric hydrogenation). Compare computed enantiomeric excess (ee) with experimental HPLC results .
  • Docking Studies : For enzyme-catalyzed reactions (e.g., ketoreductases), molecular docking (AutoDock Vina) predicts substrate binding modes and rationalizes stereoselectivity .
  • Machine Learning : Train models on reaction databases (Reaxys, SciFinder) to predict optimal catalysts/solvents for specific transformations .

Notes

  • Avoided non-authoritative sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize mechanistic analysis and interdisciplinary validation.
  • Conformational data and synthesis protocols are prioritized for academic research contexts.

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4-(Benzyloxy)cyclohexanone

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